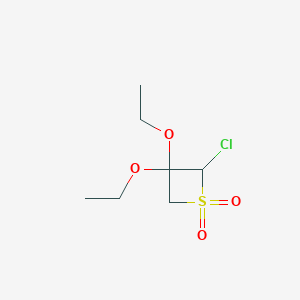![molecular formula C18H15Cl2N3OS B11952833 (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl, ethanone, dichlorophenyl, and thiazolyl groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of 4-methoxyphenyl ethanone: This can be achieved through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(3,4-dichlorophenyl)-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 3,4-dichlorobenzaldehyde and thiourea, under acidic conditions.
Hydrazone formation: The final step involves the condensation of 4-methoxyphenyl ethanone with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl hydrazine under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 1-(4-methoxyphenyl)ethanol.
Substitution: Various halogenated or nitrated derivatives of the thiazole ring.
科学研究应用
(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
(1E)-1-(4-methoxyphenyl)ethanone [4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Similar structure but with different positioning of chlorine atoms.
(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]hydrazone: Fluorine atoms instead of chlorine atoms.
Uniqueness
The unique combination of methoxy, ethanone, dichlorophenyl, and thiazolyl groups in (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern and functional groups contribute to its reactivity and potential efficacy in different research and industrial contexts.
属性
分子式 |
C18H15Cl2N3OS |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-11(12-3-6-14(24-2)7-4-12)22-23-18-21-17(10-25-18)13-5-8-15(19)16(20)9-13/h3-10H,1-2H3,(H,21,23)/b22-11+ |
InChI 键 |
GHVVADUXOLVLHG-SSDVNMTOSA-N |
手性 SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)OC |
规范 SMILES |
CC(=NNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)


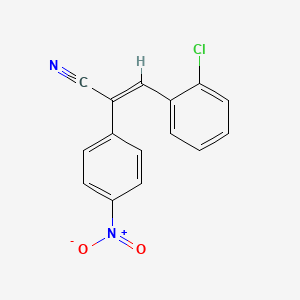
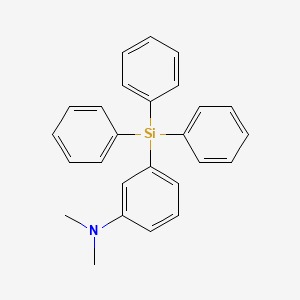
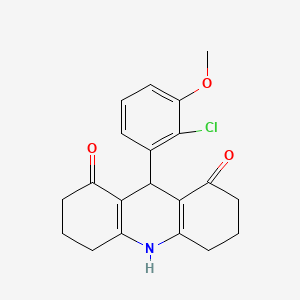

![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
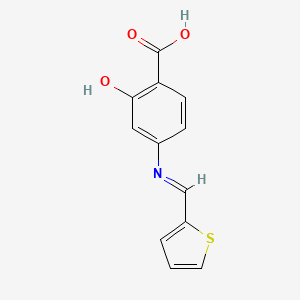
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
